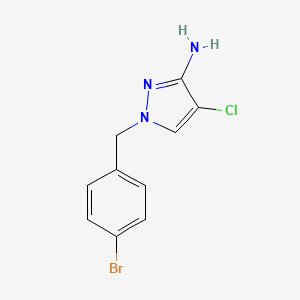

1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-chloropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWODEPNWNACLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401213307 | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956440-85-0 | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956440-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine

This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target compound and its key intermediates.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The specific substitution pattern of this compound makes it a valuable scaffold for further functionalization and the development of novel therapeutic agents. This guide will focus on a robust and regioselective synthetic route to this target molecule, emphasizing the critical aspects of reaction control and product characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the key intermediate, 3-amino-4-chloro-1H-pyrazole, followed by a regioselective N-alkylation with 4-bromobenzyl bromide.

Sources

A Methodological Guide to Determining the Aqueous Solubility of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine for Drug Discovery and Development

Disseminated by: The Office of the Senior Application Scientist

Abstract: The aqueous solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, impacting everything from in vitro assay performance to in vivo absorption and bioavailability. This guide provides a comprehensive technical framework for the characterization of the aqueous solubility of the novel pyrazole derivative, 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine. As no public solubility data for this specific molecule currently exists[1], this document serves as a first-principles guide for researchers. It outlines the necessary predictive (in silico) and experimental methodologies, explains the scientific rationale behind protocol design, and provides actionable workflows for generating robust and reliable solubility data essential for drug discovery and development milestones.

Introduction: The Central Role of Solubility

In drug discovery, the adage "a drug must be in solution to be active" is a fundamental truth. Aqueous solubility is a master variable that governs a compound's journey from the lab bench to the patient. For a novel entity like this compound, a substituted pyrazole, understanding its solubility is not merely a data-gathering exercise; it is a critical step in risk assessment and developmental strategy. Pyrazole derivatives are common in pharmaceuticals, often serving as bioisosteres for other aromatic rings to improve physicochemical properties like solubility and metabolic stability[2][3]. However, their solubility can be limited, presenting significant biopharmaceutical challenges[4].

Poor solubility can lead to a cascade of costly and time-consuming problems, including:

-

Underestimation of intrinsic potency in biological assays.

-

Erratic and poor absorption from the gastrointestinal tract.

-

Difficulty in developing viable formulations for in vivo studies.

-

Increased risk of late-stage development failure[5].

This guide will therefore detail the logical progression of solubility assessment, from initial computational prediction to definitive experimental determination.

Predictive Assessment: In Silico Solubility Profiling

Before committing valuable solid material to wet lab experiments, computational methods provide a rapid, cost-effective first estimate of a compound's solubility profile.[6] These in silico tools use the chemical structure of this compound to predict its physicochemical properties, which are key drivers of solubility.

Key Physicochemical Descriptors

Analysis of the target molecule reveals several key structural features that will influence its solubility:

-

Aromatic Rings (Bromobenzyl and Pyrazole): These large, hydrophobic moieties tend to decrease aqueous solubility.

-

Primary Amine (-NH2): This group is a weak base and can be protonated at acidic pH. The resulting cation (R-NH3+) is significantly more water-soluble than the neutral form.[7][8]

-

Halogen Substituents (Bromo- and Chloro-): These add to the molecule's lipophilicity and molecular weight, generally reducing aqueous solubility.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the pyrazole nitrogens can act as acceptors, facilitating interaction with water.[8]

Computational Prediction Workflow

Quantitative Structure-Property Relationship (QSPR) models and other machine-learning algorithms are employed to predict solubility.[9][10] The workflow involves calculating key molecular descriptors and inputting them into validated prediction engines.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Implication for Aqueous Solubility |

|---|---|---|

| Molecular Weight | 314.6 g/mol | High MW can negatively impact solubility. |

| logP (Octanol/Water) | 3.5 - 4.5 (Est.) | Indicates high lipophilicity and likely low aqueous solubility. |

| pKa (Basic) | 2.0 - 3.0 (Est.) | The amine is a weak base; solubility will be pH-dependent, increasing significantly at pH < pKa.[7][11] |

| Topological Polar Surface Area (TPSA) | ~55 Ų (Est.) | Moderate TPSA suggests some capacity for polar interactions. |

Interpretation: The in silico analysis strongly suggests that this compound is a poorly soluble compound in neutral aqueous media, with its solubility expected to be highly dependent on pH.

Experimental Determination of Aqueous Solubility

Experimental measurement is essential to validate predictions and provide the definitive data required for project progression. Two distinct types of solubility are measured: kinetic and thermodynamic .

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a rapid precipitation from a high-concentration DMSO stock.[12][13] It is not a true equilibrium value but is invaluable for the rapid screening of many compounds in early discovery to flag potential issues.[14]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[15]

-

Plate Setup: Dispense 2 µL of the DMSO stock into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.

-

Incubation: Shake the plate at room temperature for 2 hours to allow precipitation to occur.[13]

-

Measurement: Read the plate on a nephelometer, which measures light scattering caused by precipitated particles.[14][15] The concentration at which significant light scattering is first detected is reported as the kinetic solubility.

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium with an excess of solid material.[16] The shake-flask method is the universally recognized gold-standard for this measurement.[17][18]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. Ensure undissolved solid remains visible.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[13][17]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:

-

Centrifugation at high speed (e.g., 14,000 rpm for 15 min).

-

Filtration through a low-binding 0.45 µm filter.

-

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample in a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.[13]

-

pH Verification: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment.[17][19]

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Predicted solubility vs. pH curve.

Conclusion and Strategic Implications

Characterizing the solubility of this compound is a foundational step in its development. The methodologies described herein provide a robust pathway to generate the critical data needed by medicinal chemists, formulators, and ADME scientists. The anticipated low neutral-pH solubility and strong pH-dependence will likely classify this compound as a BCS Class II or IV agent, necessitating strategies such as salt formation or enabling formulations (e.g., amorphous solid dispersions) to achieve adequate oral bioavailability. The rigorous, data-driven approach outlined in this guide ensures that such strategic decisions are based on a sound scientific understanding of the molecule's fundamental physicochemical properties.

References

-

Palmer, D., et al. (2012). In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Hughes, J. D., et al. (2008). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Modeling. Available at: [Link]

-

University of York. (n.d.). Solubility and pH of amines. Available at: [Link]

-

ResearchGate. (n.d.). In Silico methods to predict solubility. Available at: [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available at: [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Available at: [Link]

-

Davit, B. M., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Available at: [Link]

-

Al-Hourani, B., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Admescope. (2024). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

-

Solubility of Things. (n.d.). Pyrazole. Available at: [Link]

-

ChemGulf. (n.d.). How do amines and amides affect the pH of a solution?. Available at: [Link]

-

International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Available at: [Link]

-

Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. Available at: [Link]

-

MDPI. (2023). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Available at: [Link]

-

International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Available at: [Link]

Sources

- 1. This compound | 956440-85-0 [amp.chemicalbook.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. issr.edu.kh [issr.edu.kh]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. researchgate.net [researchgate.net]

- 10. Predicting Solubility | Rowan [rowansci.com]

- 11. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. mdpi.com [mdpi.com]

- 19. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature have cemented its status as a "privileged scaffold" in drug discovery, leading to the development of blockbuster drugs such as Celecoxib, Sildenafil, and Ibrutinib.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for creating novel pyrazole derivatives. We will delve into the mechanistic underpinnings of classical reactions, survey the landscape of modern high-efficiency syntheses, and present a logical workflow for the integration of these chemical strategies into a cohesive drug discovery program. Detailed experimental protocols, comparative data, and process visualizations are provided to bridge theoretical knowledge with practical laboratory application.

The Strategic Importance of the Pyrazole Scaffold

The enduring interest in pyrazole chemistry is not accidental; it is a direct consequence of the scaffold's proven success in modulating a vast array of biological targets. Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[4][5][6][7][8]

The structural features of the pyrazole ring are key to its utility:

-

Aromatic Stability: The ring is exceptionally stable, often surviving harsh reaction conditions and metabolic processes.[2]

-

Hydrogen Bonding: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

-

Tunable Electronics: The electronic properties of the ring can be finely tuned through substitution at its three carbon and two nitrogen atoms, allowing for the optimization of potency and pharmacokinetic properties. Electrophilic substitution typically occurs at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack.[1]

This inherent versatility makes the pyrazole core an ideal starting point for the construction of large, diverse chemical libraries aimed at discovering novel therapeutic agents.

Foundational Synthetic Strategies: The Knorr Synthesis

The most fundamental and historically significant method for constructing the pyrazole ring is the Knorr Pyrazole Synthesis , first reported by Ludwig Knorr in 1883.[1][4] This reaction involves the acid-catalyzed condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[9][10]

Mechanism and Rationale

The elegance of the Knorr synthesis lies in its straightforward and robust nature. The reaction proceeds through a well-understood pathway involving imine/enamine intermediates.

-

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the attack. A subsequent intramolecular cyclization occurs when the second nitrogen of the hydrazine attacks the remaining carbonyl group. The final pyrazole is formed after the elimination of two molecules of water, a thermodynamically favorable process that drives the reaction to completion.[9][10][11]

Caption: Logical workflow of the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity

A critical consideration in the Knorr synthesis, especially for drug discovery, is regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two different regioisomeric pyrazoles can be formed.[4] The outcome is often dependent on the steric and electronic nature of the substituents and the reaction conditions, necessitating careful analysis and purification.

Experimental Protocol: Classic Knorr Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol describes a self-validating system where the formation of a solid product and characterization by melting point and TLC confirm reaction completion.

-

Reagents & Materials:

-

Acetylacetone (1,3-dicarbonyl): 1.0 g (10 mmol)

-

Phenylhydrazine: 1.08 g (10 mmol)

-

Glacial Acetic Acid (Catalyst): 0.5 mL

-

Ethanol (Solvent): 20 mL

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

TLC plates (silica gel), developing chamber, UV lamp

-

-

Procedure:

-

Combine acetylacetone (10 mmol) and ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add phenylhydrazine (10 mmol) to the solution dropwise with stirring. An exothermic reaction may be observed.

-

Add glacial acetic acid (0.5 mL) to the mixture.

-

Attach a condenser and heat the reaction mixture to reflux (approx. 80°C) for 1 hour.

-

In-Process Control: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). Spot the starting materials and the reaction mixture. The disappearance of the starting material spots and the appearance of a new, single major product spot indicates completion.

-

After 1 hour, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

-

Collect the resulting solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

Validation: Characterize the product by determining its melting point and comparing it to the literature value. Further confirmation can be obtained via NMR spectroscopy.

-

Modern Synthetic Methodologies for Accelerated Discovery

While the Knorr synthesis is a reliable workhorse, modern drug discovery demands greater efficiency, diversity, and access to complex substitution patterns. Contemporary methods address these needs through innovative chemical strategies.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful and convergent method for pyrazole synthesis.[12] A common and highly effective variant involves the reaction of diazo compounds with alkynes .[13]

-

Mechanistic Insight: This reaction involves the concerted or stepwise addition of the 1,3-dipolar diazo compound across the alkyne's triple bond. This approach offers excellent control over the substitution pattern, as the substituents are pre-installed on the starting materials. Both thermal, catalyst-free methods and metal-catalyzed versions (using copper or silver) have been developed to improve efficiency and regioselectivity.[13][14][15]

Caption: Experimental workflow for pyrazole synthesis via [3+2] cycloaddition.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are a paradigm of green and efficient chemistry, allowing for the synthesis of complex molecules from three or more starting materials in a single pot.[16][17] This strategy maximizes atom economy and operational simplicity, making it ideal for generating large libraries of pyrazole derivatives for high-throughput screening.[16][18]

-

Causality and Experimental Choice: MCRs are chosen for their ability to rapidly build molecular complexity. For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can generate highly functionalized pyranopyrazole scaffolds.[17] The choice of catalyst (or even catalyst-free conditions in green solvents like water) can significantly influence the reaction's efficiency and environmental impact.[19][20][21][22][23]

| Catalyst / Condition | Starting Materials | Key Advantage | Yield Range | Reference |

| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Environmentally friendly, high yield, short time | ~95% | [4] |

| HFIP (solvent) | Aryl Glyoxal, Aryl Thioamide, Pyrazolone | Green, room temp, one-pot C-C, C-N, C-S bonds | Good to Excellent | [20] |

| Molecular Iodine | Enaminones, Sulfonyl Hydrazines | Transition metal-free, tandem C-H sulfonylation | Moderate to Good | [4] |

| Microwave/Grinding | Enaminonitrile, Hydrazine Hydrate | Green synthesis, rapid, high yield economy | >90% | [22] |

| Aqueous Media | Aldehydes, Malononitrile, Hydrazine | Environmentally benign, often catalyst-free | High | [19][23] |

| Table 1: Comparison of Modern Catalytic and Green Methods for Pyrazole Synthesis |

Novel Catalytic Systems

The development of advanced catalysts has revolutionized pyrazole synthesis.

-

Transition-Metal Catalysis: Copper and palladium catalysts are frequently used to promote C-H activation, cross-coupling, and cycloaddition reactions, enabling the synthesis of previously inaccessible pyrazole derivatives under mild conditions.[4][14][15]

-

Nano-Catalysis: Heterogeneous nano-catalysts, such as nano-ZnO, offer significant advantages, including high efficiency, ease of separation from the reaction mixture, and reusability, aligning with the principles of green chemistry.[4][9]

Integrating Synthesis into a Drug Discovery Campaign

The synthesis of a novel pyrazole is not an end in itself but a crucial step in a larger discovery process. The choice of synthetic strategy must be aligned with the goals of the program, whether it's generating initial diversity for screening or performing nuanced structural modifications for lead optimization.

Caption: Logical workflow for a pyrazole-focused drug discovery program.

In the Discovery Phase , MCRs and parallel synthesis techniques are invaluable for rapidly creating a large, diverse library of pyrazoles around a common core. After HTS identifies initial "hits," the program moves to the Lead Optimization Phase . Here, more precise and versatile synthetic methods, such as [3+2] cycloadditions or targeted C-H functionalization, are employed to synthesize specific analogs. This iterative process allows chemists to systematically probe the structure-activity relationship (SAR) and refine the molecule's properties to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Conclusion and Future Directions

The synthesis of pyrazole derivatives remains a vibrant and evolving field of chemical science. While classical methods like the Knorr synthesis provide a solid foundation, the future lies in the continued development of more efficient, selective, and sustainable methodologies. The increasing adoption of multicomponent reactions, advanced catalytic systems, and green chemistry principles will be essential for accelerating the discovery of the next generation of pyrazole-based therapeutics. As our synthetic toolbox expands, so too will our ability to craft novel molecules to address the most pressing challenges in human health.

References

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. (n.d.). ACS Publications.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Source not specified].

- Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate.

- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PubMed Central.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed.

- Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (n.d.). ACS Publications.

- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). RSC Publishing.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.

- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications.

- Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). PubMed Central.

- knorr pyrazole synthesis | PPTX. (n.d.). Slideshare.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.

- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (n.d.). [Source not specified].

- A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). Benchchem.

- Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). RSC Publishing.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- synthesis of pyrazoles. (2019). YouTube.

- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters.

- Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications.

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Knorr Pyrazole Synthesis. (n.d.). [Source not specified].

- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.

- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus.

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). [Source not specified].

- Various methods for the synthesis of pyrazole. (n.d.). ResearchGate.

- A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. (2021). International Journal of Pharmacy & Pharmaceutical Research.

- Paal–Knorr synthesis. (n.d.). Wikipedia.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.

- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Knorr pyrazole synthesis | Request PDF. (n.d.). ResearchGate.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. knorr pyrazole synthesis | PPTX [slideshare.net]

- 12. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. mdpi.com [mdpi.com]

- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. thieme-connect.com [thieme-connect.com]

Methodological & Application

cell-based assays for pyrazole-based compounds

An Application Guide to Key Cell-Based Assays for the Evaluation of Pyrazole-Based Compounds

Authored by a Senior Application Scientist

Introduction: The Pyrazole Scaffold and the Imperative for Robust Cellular Analysis

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility allow it to form a multitude of interactions—hydrogen bonds, π-stacking, and hydrophobic contacts—with biological targets.[1] This has led to the development of numerous pyrazole-containing drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[2][3]

In recent years, pyrazole derivatives have gained significant attention as potent anticancer agents, frequently functioning as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), EGFR, and VEGFR, which are critical regulators of cell growth and proliferation.[4][5][6] The journey from a synthesized pyrazole compound to a potential therapeutic candidate is critically dependent on a suite of well-designed cell-based assays. These assays are not merely procedural steps; they are investigative tools that allow us to quantify a compound's biological activity, elucidate its mechanism of action, and assess its therapeutic window.

This guide provides an in-depth overview of essential cell-based assays for characterizing pyrazole-based compounds. We move beyond simple protocol recitation to explain the scientific rationale behind each step, ensuring that researchers can not only execute these experiments but also interpret the results with confidence and troubleshoot effectively. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Section 1: Foundational Assessment - Cellular Viability and Cytotoxicity

The initial and most fundamental question for any potential therapeutic agent is its effect on cell viability. Cytotoxicity assays determine the concentration at which a compound induces cell damage or death, a critical parameter for establishing a therapeutic index.[7][8] These assays form the basis for dose-selection in all subsequent mechanistic studies.

The MTT Assay: A Cornerstone of Viability Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[9] Viable cells possess active mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) - the concentration of the compound that reduces cell viability by 50%.

Caption: Proposed signaling pathway for a pyrazole-based CDK2 inhibitor.

Materials:

-

6-well tissue culture plates

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors [11]* Cell scraper

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection substrate (ECL) [12] Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the pyrazole compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Place culture dishes on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. [11]Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. [13]Carefully transfer the supernatant (containing the protein) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein from each sample. Boil at 95°C for 5 minutes. [11]6. SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature. [12] * Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Rb and a loading control like β-actin.

2B. Reporter Gene Assays for Pathway Activity

Reporter gene assays provide a quantitative readout of transcription factor activity or the activation of a specific signaling pathway. A common approach involves a promoter containing response elements for a transcription factor of interest placed upstream of a reporter gene, such as luciferase. [14] For a pyrazole compound targeting a pathway that culminates in a transcriptional response (e.g., NF-κB, AP-1), a luciferase reporter assay is an elegant method to quantify pathway inhibition.

Materials:

-

Cells transiently or stably expressing the reporter construct

-

Dual-Luciferase Assay System (containing lysis buffer, Firefly luciferase substrate, and Renilla luciferase substrate) [14]* Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. If not using a stable cell line, co-transfect the cells with the Firefly luciferase reporter plasmid (driven by the promoter of interest) and a Renilla luciferase control plasmid (driven by a constitutive promoter, for normalization).

-

Treatment: After 24 hours, treat the cells with the pyrazole compound and/or a known pathway activator (e.g., TNFα for NF-κB).

-

Cell Lysis: After the desired treatment time, remove the medium and wash cells with PBS. Add 1x Passive Lysis Buffer (typically 20 µL per well) and incubate for 15 minutes at room temperature on an orbital shaker. [15][16]4. Luciferase Activity Measurement:

-

Transfer 20 µL of the cell lysate to a white-walled luminometer plate.

-

Add 100 µL of the Firefly luciferase assay reagent to the well and measure the luminescence (Signal 1). This reaction is rapid, so the measurement should be taken within 10-15 seconds. [16] * Add 100 µL of the Stop & Glo® Reagent (which quenches the Firefly reaction and contains the substrate for Renilla luciferase) and measure the luminescence again (Signal 2). [14]5. Data Analysis: Normalize the data by calculating the ratio of Firefly luminescence to Renilla luminescence for each well. This corrects for variations in cell number and transfection efficiency. Compare the normalized ratios of treated samples to the controls to determine the effect of the pyrazole compound on pathway activity.

-

Conclusion

The comprehensive evaluation of pyrazole-based compounds requires a multi-faceted approach that progresses logically from broad phenotypic effects to specific molecular mechanisms. This guide outlines a robust framework for this process, beginning with foundational cytotoxicity assays like the MTT to determine potency, followed by mechanistic assays such as Western blotting and reporter gene analysis to elucidate the mode of action. By understanding the principles behind these core cell-based assays and adhering to rigorous, well-controlled protocols, researchers can effectively characterize novel pyrazole derivatives, validate their therapeutic potential, and accelerate their journey through the drug discovery pipeline.

References

- BenchChem. (n.d.). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Abcam. (n.d.). MTT assay protocol.

- Sajjadifar, N., & Ghazimoradi, S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol.

- Sajjadifar, N., & Ghazimoradi, S. (2025, August 12). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.

- Sigma-Aldrich. (n.d.). Cytotoxicity assays.

- Liu, Y., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Zhang, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.

- Maniscalco, I., et al. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.

- Abcam. (n.d.). Cytotoxicity assay selection guide.

- El-Sayed, N. N. E., et al. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.

- An, F., & Li, Y. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

- Khan, I., et al. (2011, October 6). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.

- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.

- Abdel-Ghani, T. M., et al. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.

- National Library of Medicine. (n.d.). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis.

- Frontiers Media. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

- Al-Ostoot, F. H., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

- Li, L., et al. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- Al-Awady, M. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.

- Wodtke, R., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- Al-Amiery, A. A., et al. (2024, February 7). A review of pyrazole compounds' production, use, and pharmacological activity.

- Emory University. (n.d.). Luciferase Assay protocol.

- Al-Awady, M. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- National Institutes of Health. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.

- Pop, C. M., et al. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Hassan, A. S., et al. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.

- Sigma-Aldrich. (n.d.). Firefly Luciferase Assay.

- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- BenchChem. (2025, December). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold.

- National Institutes of Health. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.

- Reaction Biology. (n.d.). GPCR Assay Services.

- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.

- Ozawa, T., & Umezawa, Y. (n.d.). Cell-Based Assays and Animal Models for GPCR Drug Screening.

- Promega Corporation. (n.d.). Luciferase Assay System Protocol.

- Bio-Rad. (n.d.). General Protocol for Western Blotting.

- Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.

- Kanjou, N., et al. (2013, March 18). A Novel Triple Luciferase Reporter Assay Permits Measurement of Cypridina Luciferase, Green-Emitting Renilla Luciferase and Red-Emitting Firefly Luciferase in the Same sample.

- R&D Systems. (n.d.). Western Blot Protocol for Cell Lysates.

- OriGene Technologies Inc. (n.d.). Western Blot Protocol.

- National Institutes of Health. (n.d.). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives.

- ResearchGate. (n.d.). Western blot analysis of proteins obtained from cells treated with....

- BenchChem. (2025, November). Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following Disuprazole Treatment.

- Scilit. (n.d.). Cell‐based assays in GPCR drug discovery.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 9. clyte.tech [clyte.tech]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. Western Blot Protocol | R&D Systems [rndsystems.com]

- 13. origene.com [origene.com]

- 14. assaygenie.com [assaygenie.com]

- 15. med.emory.edu [med.emory.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine

Welcome to the technical support center for the purification of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important heterocyclic amine. Our goal is to equip you with the knowledge to achieve high purity and yield in your experiments.

Introduction

This compound is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications and for meeting stringent regulatory standards in drug development. This guide provides a comprehensive overview of purification strategies, potential pitfalls, and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The most effective purification strategies for this compound are recrystallization and column chromatography. For very high purity requirements or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. The choice of method depends on the impurity profile and the desired final purity.

Q2: I have a crude sample that is off-white to yellow. What could be the cause of the color, and how can I remove it?

A yellow or brownish tint in the crude product often indicates the presence of residual reagents from the synthesis or degradation products. For brominated aromatic compounds, residual bromine can be a source of color.[1] These colored impurities can often be effectively removed by treating a hot solution of the crude product with activated charcoal before recrystallization.[1] Additionally, washing the crude solid with a dilute solution of a reducing agent like sodium bisulfite can help quench any residual bromine.[1]

Q3: My compound streaks and gives poor separation during silica gel column chromatography. What is happening and how can I fix it?

This is a common issue when purifying basic compounds like heterocyclic amines on acidic silica gel. The amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[2] To mitigate this, you can:

-

Use a modified mobile phase: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your eluent. This will occupy the acidic sites on the silica, reducing the interaction with your target compound.[2]

-

Employ an amine-functionalized stationary phase: These columns are specifically designed for the purification of basic compounds and can provide excellent separation without the need for mobile phase modifiers.[2]

Q4: What are the likely impurities I should be looking for in my crude this compound?

Common impurities can include:

-

Unreacted starting materials: Such as the corresponding nitro-precursor, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, if the synthesis involves the reduction of a nitro group.

-

Byproducts from the synthesis: The specific byproducts will depend on the synthetic route. For syntheses involving nitriles, side reactions can lead to various heterocyclic impurities.

-

Isomers: Depending on the synthetic method, regioisomers could be formed.

-

Poly-halogenated species: Over-bromination or chlorination can lead to impurities with additional halogen atoms.[1]

Q5: Can I use reverse-phase HPLC for the final purification? What conditions are recommended?

Yes, reverse-phase HPLC is an excellent method for achieving high purity. A C18 column is a good starting point. The mobile phase typically consists of a mixture of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful and cost-effective purification technique. The key is selecting an appropriate solvent or solvent system.

Problem: The compound "oils out" instead of crystallizing.

-

Cause: The compound's solubility in the chosen solvent is too high, or the solution is being cooled too rapidly.

-

Solution:

-

Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.

-

Try a different solvent system. For brominated aromatics, mixtures like ethanol/water or hexane/ethyl acetate can be effective.[1]

-

Ensure a slower cooling rate. Placing the flask in a Dewar filled with warm water can promote the formation of well-defined crystals.

-

Problem: Poor recovery of the purified compound.

-

Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

-

Solution:

-

Minimize the amount of hot solvent used to dissolve the crude product.

-

After crystallization, cool the mixture in an ice bath to further decrease the solubility of your compound.

-

Consider a different solvent in which your compound is less soluble at low temperatures.

-

Column Chromatography

Problem: Co-elution of the desired product with an impurity.

-

Cause: The polarity of the product and the impurity are very similar.

-

Solution:

-

Optimize the mobile phase: Try a shallower solvent gradient or switch to a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, consider trying a dichloromethane/methanol system.

-

Change the stationary phase: If normal-phase silica is not providing adequate separation, consider using alumina or a bonded-phase silica gel.

-

Employ dry loading: Dissolve your crude material in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully loaded onto the top of the column. This technique often leads to sharper bands and better separation.

-

Experimental Protocols

Protocol 1: Recrystallization of this compound

-

Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, you can then place the flask in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

-

TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that provides good separation of your target compound from impurities (aim for an Rf value of ~0.3 for your product). A common starting point is a hexane/ethyl acetate mixture.

-

Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and apply it to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.

-

Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is required.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

| Purification Method | Recommended Solvents/Mobile Phases | Rationale |

| Recrystallization | Ethanol, Methanol, Isopropanol, Ethanol/Water, Hexane/Ethyl Acetate | Brominated aromatic compounds often exhibit good solubility in these solvents at elevated temperatures and lower solubility upon cooling.[1] |

| Column Chromatography | Hexane/Ethyl Acetate gradient (+ 0.5% Triethylamine) | A standard normal-phase system. The addition of triethylamine is crucial to prevent peak tailing of the basic amine product.[2] |

| Preparative HPLC | C18 column with Acetonitrile/Water (+ 0.1% TFA) gradient | Provides high-resolution separation for achieving very high purity. TFA aids in protonating the amine for better peak shape.[3] |

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of this compound.

Caption: Decision workflow for purification method selection.

References

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles

Welcome to the Technical Support Center for N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you achieve optimal results in your synthetic endeavors.

Introduction

The N-alkylation of pyrazoles is a cornerstone reaction in organic synthesis, pivotal to the development of a vast array of pharmaceuticals and agrochemicals.[1] The pyrazole scaffold is a key structural motif in numerous FDA-approved drugs.[2][3] However, the inherent nature of unsymmetrical pyrazoles presents a significant challenge: the potential for alkylation at two distinct nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers.[1][4][5] Achieving high regioselectivity and yield is paramount, and this guide will provide the expertise to control these outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of pyrazoles?

A1: The two main hurdles are controlling regioselectivity (N1 vs. N2 alkylation) and achieving high reaction yields. For unsymmetrical pyrazoles, the formation of regioisomeric mixtures is a common problem, and their separation can be challenging.[1][5] Low yields can result from a variety of factors, including suboptimal reaction conditions, decomposition of starting materials, or competing side reactions.[5]

Q2: What key factors influence the N1/N2 regioselectivity?

A2: Regioselectivity is a nuanced outcome dictated by a combination of factors:

-

Steric Hindrance: The less sterically hindered nitrogen atom is generally the favored site of alkylation.[5][6] Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will typically direct the reaction to the more accessible nitrogen.[5][6] For instance, employing bulky α-halomethylsilanes as alkylating agents has been shown to significantly enhance N1-selectivity.[7]

-

Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often play a significant role in directing the regioselectivity.[4][5][6]

-

Base and Counter-ion: The choice of base and its corresponding cation can dramatically influence the alkylation site.[4] For example, potassium carbonate (K₂CO₃) in DMSO is a well-established system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[5][6] Conversely, magnesium-catalyzed reactions can favor the formation of N2-alkylated products.[6][8] Using a strong base like sodium hydride (NaH) can also prevent the formation of regioisomeric mixtures in certain cases.[1][4]

-

Electronic Effects: The electronic properties of the substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the site of attack.[5]

-

Temperature: Reaction temperature can also affect the isomeric ratio.

Q3: What are reliable starting conditions for a standard N-alkylation of a pyrazole?

A3: A robust starting point for many pyrazole N-alkylations is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in either dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] Another highly effective system, particularly for achieving high N1-regioselectivity with primary alkyl halides, is sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[5][6] Reactions are typically initiated at room temperature and may require gentle heating to proceed to completion.

Q4: Are there milder alternatives to the traditional strong base and high-temperature methods?

A4: Yes, several milder and alternative methodologies have been developed:

-

Acid-Catalyzed Alkylation: Trichloroacetimidates can be used as electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). This method avoids the need for strong bases and high temperatures.[9][10]

-

Phase-Transfer Catalysis (PTC): PTC provides an efficient and often solvent-free method for N-alkylation.[11][12] This technique is particularly advantageous for preventing issues like the co-distillation of low-boiling products (e.g., N-methylpyrazole) with the solvent, thereby improving yields.[11]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields.[13][14][15] Many of these methods also utilize greener solvents like water.[14]

-

Enzymatic Alkylation: Engineered enzymes have been developed to catalyze the N-alkylation of pyrazoles with high regioselectivity (>99%) using simple haloalkanes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

A lack of desired product can be frustrating. This decision-making workflow will help you diagnose the potential cause.

Caption: Troubleshooting workflow for low or no product yield.

Causality and Solutions:

-

Inadequate Base: The deprotonation of the pyrazole nitrogen is the first critical step. If the base is not strong enough to deprotonate the pyrazole efficiently, the reaction will not proceed.

-

Solution: For less reactive alkylating agents or pyrazoles with electron-withdrawing groups, a stronger base may be required. Consider switching from weaker bases like K₂CO₃ to stronger ones like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[5]

-

-

Poor Solvent Choice: The solvent must be able to dissolve the pyrazole salt to a sufficient extent for the reaction to occur.

-

Suboptimal Temperature: Alkylation reactions have an activation energy barrier that must be overcome.

-

Solution: If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress by TLC or LC-MS.

-

-

Reagent Decomposition: The alkylating agent or the pyrazole itself may be unstable under the reaction conditions.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Controlling the site of alkylation is often the most significant challenge.

Caption: Decision tree for optimizing N1/N2 regioselectivity.

Strategies to Enhance Regioselectivity:

-

Favoring N1-Alkylation (Less Hindered Nitrogen):

-

Steric Control: The most intuitive approach is to exploit steric hindrance. The bulkier the substituent on the pyrazole ring (at the 3 or 5 position), the more the alkylation will be directed to the less hindered nitrogen (N1). Similarly, using a sterically demanding alkylating agent will favor attack at the more accessible N1 position.[6]

-

Base/Solvent System: The combination of K₂CO₃ in DMSO or NaH in THF has been shown to be highly effective in promoting N1-alkylation for many 3-substituted pyrazoles.[6]

-

-

Favoring N2-Alkylation (More Hindered Nitrogen):

-

Catalyst-Controlled Reaction: Achieving N2 selectivity often requires moving away from standard Sₙ2 conditions. A notable development is the use of magnesium-based catalysts, such as MgBr₂, which have been demonstrated to provide high regioselectivity for the N2 isomer.[6][8] This method is particularly effective with α-bromoacetates and acetamides as alkylating agents.[8]

-

Data on Regioselectivity Control:

The following table summarizes the influence of different reaction parameters on the N1/N2 ratio for a generic 3-substituted pyrazole.

| Strategy | Conditions | Favored Isomer | Rationale | Reference |

| Steric Hindrance | Bulky Alkylating Agent (e.g., α-halomethylsilanes) | N1 | The bulky group preferentially attacks the less sterically hindered nitrogen. | [7] |

| Base/Solvent | K₂CO₃ in DMSO or NaH in THF | N1 | These conditions are known to promote regioselective N1-alkylation. | [6] |

| Catalysis | MgBr₂ catalyst | N2 | The magnesium catalyst coordinates in a way that directs the alkylating agent to the N2 position. | [8] |

Note: The exact isomeric ratios are highly substrate-dependent.

Issue 3: Difficulty in Separating N1 and N2 Isomers

Even with optimized conditions, a mixture of isomers may be unavoidable.

-

Chromatography: Flash column chromatography on silica gel is the most common method for separating N-alkyl pyrazole isomers.

-

Troubleshooting: If the isomers co-elute, try a different solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Sometimes, adding a small percentage of a third solvent, like dichloromethane or methanol, can improve separation.

-

-

Crystallization: If one of the isomers is a solid, fractional crystallization can be an effective purification technique.

-

Derivatization: In challenging cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated.

Detailed Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product of a 3-substituted pyrazole.[6]

-

To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

-

Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the pyrazolate anion.

-

Add the desired alkylating agent (1.1 equiv) to the suspension.

-

Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N2-Selective Alkylation using MgBr₂

This protocol is adapted for the regioselective synthesis of the N2-alkylated product.[8]

-

In a glovebox under a nitrogen atmosphere, charge a vial with the 3-substituted pyrazole (1.0 equiv) and MgBr₂ (0.2 equiv).

-

Add anhydrous THF, followed by the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv).

-

Add a hindered base such as diisopropylethylamine (i-Pr₂NEt, 2.1 equiv) dropwise at 25 °C.

-

Stir the resulting mixture at 25 °C for 2 hours or until completion as monitored by LC-MS.

-

Quench the reaction with a saturated solution of NH₄Cl in methanol.

-

Concentrate the mixture to dryness.

-

Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate).

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Arylation via Ullmann Condensation

For the synthesis of N-aryl pyrazoles, the Ullmann condensation is a powerful method.[16]

-

In a reaction vessel, combine the pyrazole (1.0-1.5 equiv), the aryl halide (1.0 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., a diamine or N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Add a high-boiling polar aprotic solvent such as DMF, DMSO, or dioxane.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Note: For challenging couplings, the Buchwald-Hartwig amination offers a valuable alternative for N-arylation.[17][18][19]

Conclusion

The N-alkylation of pyrazoles, while seemingly straightforward, presents a number of challenges that require careful consideration of reaction parameters. By understanding the interplay of sterics, electronics, solvent effects, and the choice of base or catalyst, researchers can effectively control the outcome of this important transformation. This guide provides a comprehensive framework for troubleshooting common issues and selecting the optimal conditions to achieve your desired N-alkylated pyrazole products with high yield and selectivity.

References

-

Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

-

Li, Z., & Gauthier, D. R. (2014). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 16(16), 4216–4219. [Link]

-

Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10037–10049. [Link]

-

da Silva, F. C., et al. (2015). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 133-137). Royal Society of Chemistry. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

-

Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

-

Dudley, G. B., & Tunoori, A. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

-

Dudley, G. B., & Tunoori, A. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

Khalil, A. Kh., & Ahmed, M. A. (2009). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(2), 480-491. [Link]

-

Kinzel, T., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(49), 12949-12953. [Link]

-

Sharada, D. S., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9), e00474. [Link]

-

Teh, Y. L., & Lee, S. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

-

Dudley, G. B., & Tunoori, A. R. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

-

Dow, M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3695–3700. [Link]

-

Elguero, J., & Fruchier, A. (1976). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Anales de Química, 72, 236-241. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Sharada, D. S., et al. (2025). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. ResearchGate. [Link]

-

Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 356, 119-128. [Link]

-

Öcal, N., & Erden, E. (2021). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-542. [Link]

-

Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

-

Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]

-

Wang, Y., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(8), 13619–13631. [Link]

-

Sharma, P., & Antonchick, A. P. (2017). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Organic Letters, 19(21), 5824–5827. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Pal, R., & Kumar, A. (2009). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ARKIVOC, 2009(11), 147-154. [Link]

-

Kim, J. H., et al. (2005). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Bulletin of the Korean Chemical Society, 26(10), 1645-1647. [Link]

-

Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

-

van der Westhuizen, I., et al. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. a. Bioorganic & Medicinal Chemistry, 48, 116405. [Link]

-